molecular formula C19H19Cl3N4O5S B5519425 2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide

Cat. No. B5519425
M. Wt: 521.8 g/mol
InChI Key: NRTAQEDSJDGBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is a useful research compound. Its molecular formula is C19H19Cl3N4O5S and its molecular weight is 521.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is 520.014174 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

Research on compounds with complex chemical structures often focuses on their synthesis, structural elucidation, and potential for forming the basis of novel drugs or materials. For example, the study of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its anticancer activity confirmed by in silico modeling, targeting the VEGFr receptor. The compound's crystal structure was solved using direct methods, indicating the importance of structural analysis in understanding the compound's interactions and potential applications (G. Sharma et al., 2018).

Anticancer and Analgesic Activities

The development of new chemical entities for therapeutic purposes includes evaluating their anticancer, anti-inflammatory, and analgesic activities. A study on 2-(substituted phenoxy) acetamide derivatives revealed their potential as anticancer and anti-inflammatory agents, with specific compounds showing promising activity against breast cancer and neuroblastoma cell lines (P. Rani et al., 2014).

Agricultural Applications

Derivatives of acetamide and related compounds are also researched for their potential as pesticides. A study presented new powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are considered as potential pesticides. This highlights the application of such compounds in developing new agricultural chemicals (E. Olszewska et al., 2009).

Chemoselective Synthesis

In chemical synthesis, the selective modification of specific functional groups in the presence of others is a crucial capability. An example is the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, which is an intermediate in the synthesis of antimalarial drugs. This process optimization underscores the importance of selective reactions in synthesizing biologically active compounds (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N4O5S/c1-30-14-8-7-11(9-15(14)31-2)10-16(27)24-17(19(20,21)22)25-18(32)23-12-5-3-4-6-13(12)26(28)29/h3-9,17H,10H2,1-2H3,(H,24,27)(H2,23,25,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTAQEDSJDGBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.